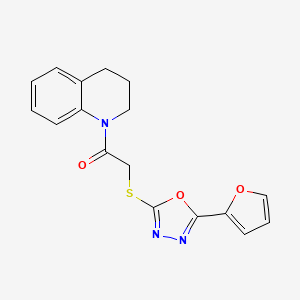
6,8-dibromo-2H-chromen-2-one
Descripción general
Descripción
6,8-Dibromo-2H-chromen-2-one is a brominated derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. The compound’s structure consists of a chromen-2-one core with bromine atoms substituted at the 6 and 8 positions. This unique substitution pattern imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2H-chromen-2-one typically involves the bromination of a suitable coumarin precursor. One common method is the bromination of 4-hydroxycoumarin using bromine in acetic acid. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 6 and 8 positions of the coumarin ring. The reaction conditions generally include:
Reagents: Bromine (Br2), acetic acid (CH3COOH)
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated coumarin derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium)
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Major Products
Substitution: Amino or thio-substituted coumarins
Oxidation: Brominated coumarin derivatives with additional functional groups
Reduction: Debrominated coumarin derivatives
Aplicaciones Científicas De Investigación
6,8-Dibromo-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,8-dibromo-2H-chromen-2-one is primarily based on its ability to interact with biological macromolecules. The bromine atoms enhance the compound’s electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of target proteins, leading to various biological effects. The compound’s molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dichloro-2H-chromen-2-one: Similar structure with chlorine atoms instead of bromine.
6,8-Difluoro-2H-chromen-2-one: Similar structure with fluorine atoms instead of bromine.
6,8-Diiodo-2H-chromen-2-one: Similar structure with iodine atoms instead of bromine.
Uniqueness
6,8-Dibromo-2H-chromen-2-one is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other halogenated coumarins. The bromine atoms’ size and electronegativity contribute to the compound’s distinct behavior in chemical reactions and biological systems.
Propiedades
IUPAC Name |
6,8-dibromochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUBTCSLKHMNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
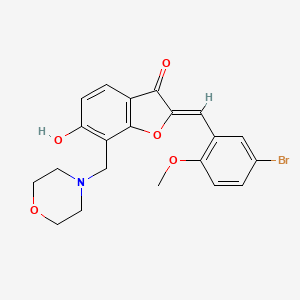

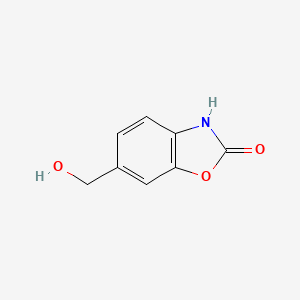
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2483385.png)
![N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2483386.png)
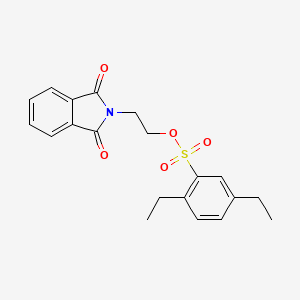
![9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2483388.png)
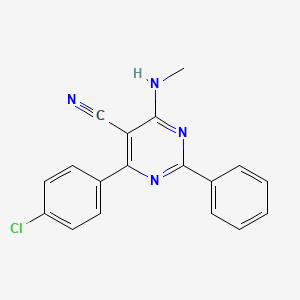


![N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483396.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)

